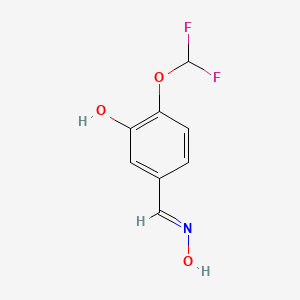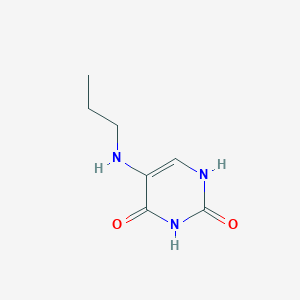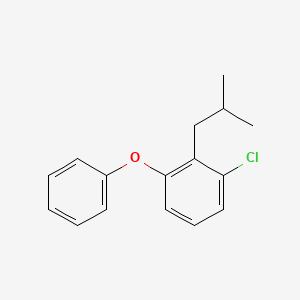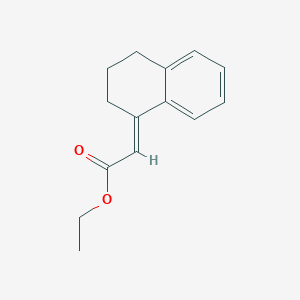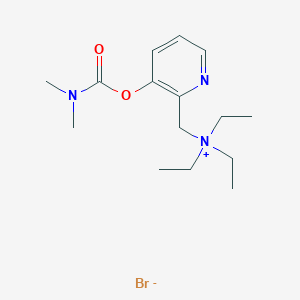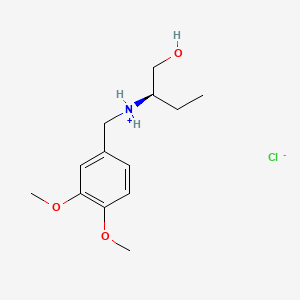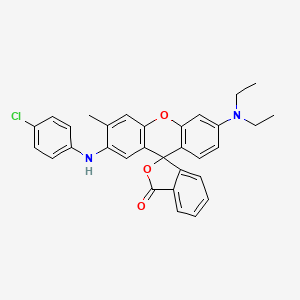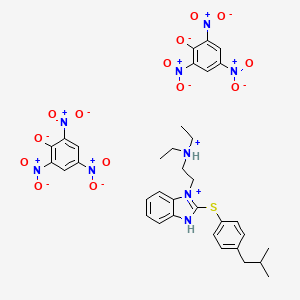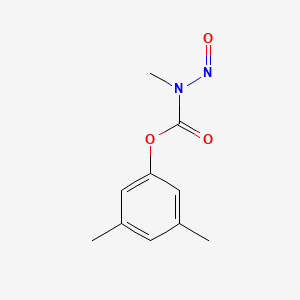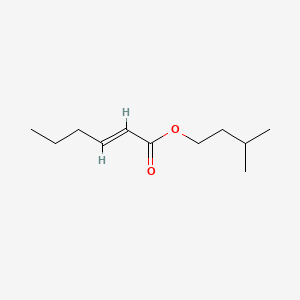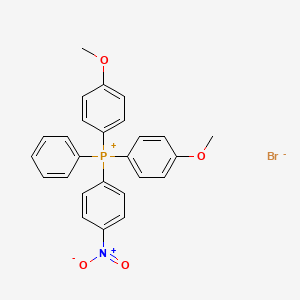
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide is a chemical compound with the molecular formula C26H23BrNO3P It is known for its unique structure, which includes a phosphonium center bonded to four aromatic rings, one of which contains a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-nitrobenzyl bromide and 4-methoxybenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the phosphonium salt. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The phosphonium center can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Reduction of the nitro group: Produces the corresponding amino compound.
Electrophilic aromatic substitution: Yields various substituted aromatic derivatives.
Hydrolysis: Results in the formation of phosphine oxide and corresponding bromide salts.
Applications De Recherche Scientifique
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium center can facilitate the formation of reactive intermediates, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive species that can further interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphine compound used in organic synthesis.
Tetraphenylphosphonium bromide: Similar structure but lacks the nitro and methoxy groups.
Bis(4-methoxyphenyl)phenylphosphonium bromide: Similar but without the nitro group.
Uniqueness
Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide is unique due to the presence of both methoxy and nitro groups on the aromatic rings, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
71412-17-4 |
|---|---|
Formule moléculaire |
C26H23BrNO4P |
Poids moléculaire |
524.3 g/mol |
Nom IUPAC |
bis(4-methoxyphenyl)-(4-nitrophenyl)-phenylphosphanium;bromide |
InChI |
InChI=1S/C26H23NO4P.BrH/c1-30-21-10-16-25(17-11-21)32(23-6-4-3-5-7-23,26-18-12-22(31-2)13-19-26)24-14-8-20(9-15-24)27(28)29;/h3-19H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LKCOJLWPZUUBET-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
